3-Bromo-2-(2-ethoxyethoxy)pyridine
Overview
Description
Molecular Structure Analysis
The InChI code for 3-Bromo-2-(2-ethoxyethoxy)pyridine is 1S/C9H12BrNO2/c1-2-12-6-7-13-9-8 (10)4-3-5-11-9/h3-5H,2,6-7H2,1H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound has a molecular weight of 246.1 . It is a liquid at room temperature .Scientific Research Applications
Bromination in Organic Synthesis
3-Bromo-2-(2-ethoxyethoxy)pyridine, as a brominated pyridine derivative, is potentially involved in organic synthesis processes, particularly in bromination reactions. Kolder and Hertog (2010) explored the bromination of various pyridine derivatives, observing the positional selectivity of bromine entry during the process. Their research contributes to understanding the reactivity and structural outcomes of brominated pyridine compounds, which may extend to compounds like this compound (Kolder & Hertog, 2010).
Acidic Site Generation on Silica Surfaces
Connell and Dumesic (1987) studied the generation of Brønsted and Lewis acid sites on silica surfaces by doping with various cations, including the use of pyridine adsorption. While not directly involving this compound, this research demonstrates the chemical utility of pyridine structures in modifying surface properties, which could be relevant for understanding the surface interactions of brominated pyridine derivatives (Connell & Dumesic, 1987).
Halogenation of Pyridines
Canibano et al. (2001) explored the regioselective halogenation of pyridines, a process that is highly relevant for the synthesis of brominated pyridine derivatives like this compound. Their study highlights the reactivity and selectivity in the halogenation process, providing insights into the synthesis pathways of such compounds (Canibano et al., 2001).
Synthesis and Reactivity of Pyridinols
Wijtmans et al. (2004) reported the synthesis and antioxidant properties of a series of pyridinols, which are structurally related to pyridine derivatives like this compound. Their work provides a foundation for understanding the chemical behavior and potential applications of pyridine-based compounds in pharmaceutical and material sciences (Wijtmans et al., 2004).
Safety and Hazards
properties
IUPAC Name |
3-bromo-2-(2-ethoxyethoxy)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO2/c1-2-12-6-7-13-9-8(10)4-3-5-11-9/h3-5H,2,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTZOXIXMUOMIHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC1=C(C=CC=N1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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